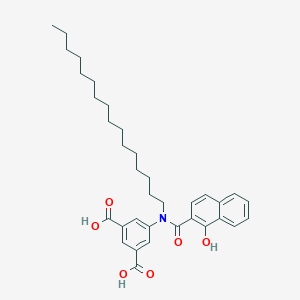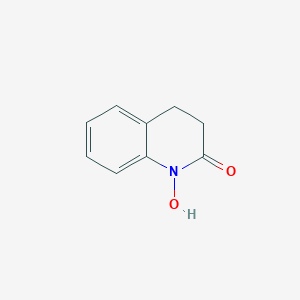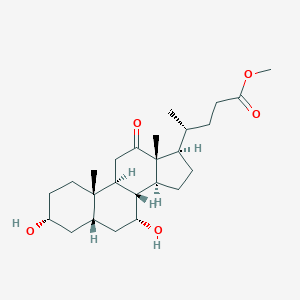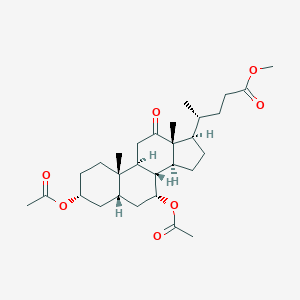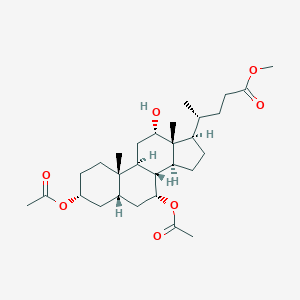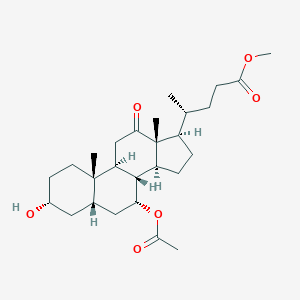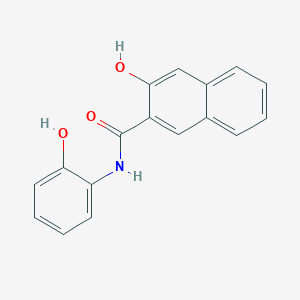
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of carboxamides. It is also known as 2-Hydroxy-N-(2-hydroxyphenyl)-3-naphthamide or 2-Hydroxy-N-(2-hydroxyphenyl)naphthalene-3-carboxamide. This compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-. One of the most significant directions is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Another direction is the study of the mechanisms involved in the anti-inflammatory and neuroprotective effects of this compound. Finally, the use of this compound as a tool for the study of the molecular mechanisms involved in cancer and inflammation is also an area of future research.
Synthesemethoden
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 2-naphthoyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-hydroxy-N-(2-naphthoyl)benzamide, which is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
16215-75-1 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- |
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,19-20H,(H,18,21) |
InChI-Schlüssel |
NETKVQLBQSBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
Andere CAS-Nummern |
16215-75-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



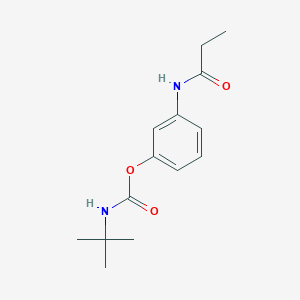
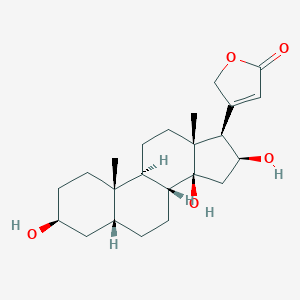
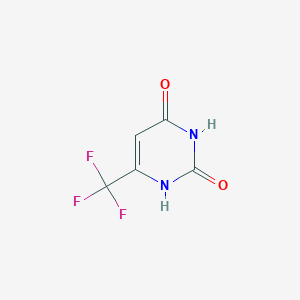

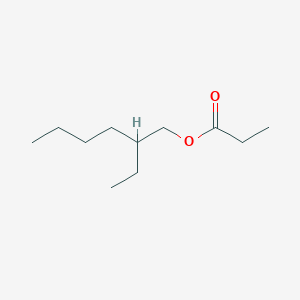
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

